molecular formula C30H42Cl2N2O B12656228 1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride CAS No. 6316-96-7

1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride

Cat. No.: B12656228
CAS No.: 6316-96-7
M. Wt: 517.6 g/mol
InChI Key: BMKRCOITKGWPBS-UHFFFAOYSA-N
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Description

NSC 40433 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

NSC 40433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide, which is used for chlorination and oxidation processes . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of NSC 40433 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant tyrosinase inhibition activity, which is crucial in the biosynthesis of melanin . This inhibition is achieved through the interaction of NSC 40433 with the active site of the enzyme, thereby preventing the formation of melanin.

Comparison with Similar Compounds

NSC 40433 can be compared with other similar compounds, such as cylindromicin, which is also derived from Arctic fungi and exhibits bioactive properties

Conclusion

NSC 40433 is a compound with diverse applications in scientific research. Its unique properties and potential for use in various fields make it a valuable subject of study. From its preparation methods to its chemical reactions and scientific applications, NSC 40433 continues to be a compound of significant interest in the scientific community.

Properties

CAS No.

6316-96-7

Molecular Formula

C30H42Cl2N2O

Molecular Weight

517.6 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(dihexylamino)ethanol;hydrochloride

InChI

InChI=1S/C30H41ClN2O.ClH/c1-4-6-8-10-19-33(20-11-9-7-5-2)22-29(34)27-21-28(24-15-17-25(31)18-16-24)32-30-23(3)13-12-14-26(27)30;/h12-18,21,29,34H,4-11,19-20,22H2,1-3H3;1H

InChI Key

BMKRCOITKGWPBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC(C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)Cl)O.Cl

Origin of Product

United States

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